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molecular formula C15H12ClNOS B8510504 {2-[(4-Chloro-3-methoxyphenyl)sulfanyl]phenyl}acetonitrile CAS No. 61150-52-5

{2-[(4-Chloro-3-methoxyphenyl)sulfanyl]phenyl}acetonitrile

Cat. No. B8510504
M. Wt: 289.8 g/mol
InChI Key: AFYLHCHMUCXZMW-UHFFFAOYSA-N
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Patent
US04238611

Procedure details

A solution of potassium hydroxide (8.25 g) in water (20 ml) is added to a solution of the above-prepared nitrile (8.8 g) in ethanol (30 ml) and the mixture refluxed for 4 hours. The ethanol is evaporated under diminished pressure and the residue diluted with water. The solution is washed with ether, cooled and acidified with hydrochloric acid. The crude product is filtered and crystallized from a mixture of benzene (10 ml) and light petroleum (25 ml), yielding 8.5 g (90%) of 2-(4-chloro-3-methoxyphenylthio)phenylacetic acid. The pure product melts at 103°-105° C.
Quantity
8.25 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([S:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[CH2:17][C:18]#N)=[CH:6][C:5]=1[O:20][CH3:21].[OH2:22]>C(O)C>[Cl:3][C:4]1[CH:9]=[CH:8][C:7]([S:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[CH2:17][C:18]([OH:22])=[O:1])=[CH:6][C:5]=1[O:20][CH3:21] |f:0.1|

Inputs

Step One
Name
Quantity
8.25 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
8.8 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)SC1=C(C=CC=C1)CC#N)OC
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The ethanol is evaporated under diminished pressure
ADDITION
Type
ADDITION
Details
the residue diluted with water
WASH
Type
WASH
Details
The solution is washed with ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The crude product is filtered
CUSTOM
Type
CUSTOM
Details
crystallized from a mixture of benzene (10 ml) and light petroleum (25 ml)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)SC1=C(C=CC=C1)CC(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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